molecular formula C14H14N2O2S B2716055 [4-(benzyloxy)-2-hydroxyphenyl]thiourea CAS No. 1820609-07-1

[4-(benzyloxy)-2-hydroxyphenyl]thiourea

Cat. No.: B2716055
CAS No.: 1820609-07-1
M. Wt: 274.34
InChI Key: MNBVQNGTSZDXBA-UHFFFAOYSA-N
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Description

[4-(benzyloxy)-2-hydroxyphenyl]thiourea is an organosulfur compound with significant potential in various scientific fields. This compound features a thiourea group attached to a benzyloxy-hydroxyphenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzyloxy)-2-hydroxyphenyl]thiourea typically involves the reaction of 4-(benzyloxy)-2-hydroxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as zinc oxide nanoparticles can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: [4-(benzyloxy)-2-hydroxyphenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[4-(benzyloxy)-2-hydroxyphenyl]thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: [4-(benzyloxy)-2-hydroxyphenyl]thiourea stands out due to its unique combination of a benzyloxy group and a hydroxyphenyl moiety, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-hydroxy-4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-14(19)16-12-7-6-11(8-13(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVQNGTSZDXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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